Product packaging for Tegadifur(Cat. No.:CAS No. 62987-05-7)

Tegadifur

Cat. No.: B1663295
CAS No.: 62987-05-7
M. Wt: 270.26 g/mol
InChI Key: FLMBDTNCANYTCP-UHFFFAOYSA-N
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Description

Historical Context of Fluoropyrimidine Analogues in Chemical Research

The journey of fluoropyrimidine analogues in chemical research began with the seminal synthesis of 5-fluorouracil (B62378) (5-FU) in 1957 by Heidelberger and his colleagues. This development was spurred by the observation that some tumor tissues demonstrated a higher uptake of uracil (B121893) compared to normal tissues, suggesting a potential therapeutic window for uracil analogues. 5-FU was designed as an antimetabolite to interfere with aberrant nucleic acid synthesis in cancer cells.

Early research elucidated that the primary mechanism of action for 5-FU involves the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). This inhibition disrupts the synthesis of thymidine (B127349), a crucial component of DNA, leading to what is termed "thymineless death" in rapidly proliferating cancer cells. Further studies revealed that 5-FU metabolites can also be incorporated into RNA and DNA, leading to additional cytotoxic effects.

Despite its efficacy, the clinical utility of 5-FU was hampered by its administration route. Oral administration of 5-FU resulted in unpredictable absorption and rapid metabolism, primarily by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD) in the liver. This necessitated intravenous administration to achieve therapeutic concentrations, which was associated with patient inconvenience and a challenging pharmacokinetic profile.

This limitation prompted a new wave of research focused on developing oral prodrugs of 5-FU. The goal was to create molecules that could be administered orally, absorbed efficiently, and then converted to 5-FU in the body, thereby mimicking the effects of continuous intravenous infusion. This led to the development of several key fluoropyrimidine prodrugs, including Tegadifur (also known as Tegafur (B1684496) or Ftorafur), which was first synthesized in the 1960s. This compound was designed to be more lipophilic than 5-FU, enhancing its oral absorption.

The development of this compound was a critical step in the evolution of oral fluoropyrimidine therapy. It paved the way for further innovations, including its combination with modulators of 5-FU metabolism, a strategy that has become a cornerstone of modern cancer chemotherapy.

Academic Significance of this compound as a Probing Chemical Entity

This compound has served as a valuable probing chemical entity in both medicinal chemistry and chemical biology, primarily due to its role as an orally bioavailable precursor to 5-FU. Its academic significance stems from its use in studies aimed at understanding and manipulating the complex metabolic pathways of fluoropyrimidines.

Investigating Prodrug Activation Mechanisms: A significant area of academic inquiry has revolved around the bioactivation of this compound to 5-FU. Research has demonstrated that this conversion is primarily mediated by the cytochrome P450 enzyme system in the liver, with CYP2A6 being identified as the key enzyme responsible for the hydroxylation of this compound, leading to the release of 5-FU. nih.gov The study of this compound's metabolism has provided a deeper understanding of the role of specific CYP isoforms in drug activation, which has implications for predicting inter-individual differences in drug response based on genetic polymorphisms in these enzymes. nih.gov Furthermore, investigations have also pointed to the existence of alternative, non-microsomal activation pathways in various tissues, highlighting the complexity of its metabolic fate. nih.gov

A Tool for Studying Biochemical Modulation: this compound has been instrumental in the development and investigation of biochemical modulation strategies. The co-administration of this compound with other agents designed to alter the pharmacokinetics of the released 5-FU has been a fertile ground for research. The most notable example is the combination of this compound with uracil in a 4:1 molar ratio, a formulation known as UFT. cancernetwork.com Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU. drugbank.comwikipedia.org By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity. cancernetwork.comdrugbank.com

The study of UFT has provided a powerful model for understanding the principles of DPD inhibition and its impact on fluoropyrimidine efficacy. This concept was further refined with the development of S-1, a combination of this compound with two other modulators: gimeracil (B1684388) and oteracil potassium. nih.gov Gimeracil is a more potent DPD inhibitor than uracil, while oteracil potassium inhibits the phosphorylation of 5-FU in the gastrointestinal tract, thereby reducing local toxicity. nih.gov The academic investigation of these combination therapies has been crucial in establishing the viability of oral fluoropyrimidine regimens that can achieve sustained therapeutic levels of 5-FU.

A Scaffold for Novel Prodrug Design: The chemical structure of this compound has served as a scaffold for the design of new and more advanced prodrugs. Medicinal chemists have explored modifications to the tetrahydrofuran (B95107) moiety of this compound to alter its physicochemical properties, metabolic stability, and even to introduce additional pharmacological activities. acs.org These studies utilize this compound as a starting point to probe structure-activity relationships and to develop next-generation fluoropyrimidine prodrugs with potentially improved therapeutic indices. acs.org

Rationale for Comprehensive Scientific Investigation

The sustained and comprehensive scientific investigation of this compound is underpinned by a clear and compelling rationale: the pursuit of more effective, less toxic, and more convenient oral cancer therapies.

Improving Therapeutic Index: A primary driver for this compound research has been the goal of improving the therapeutic index of 5-FU. Intravenous 5-FU is associated with a narrow therapeutic window and significant toxicities. The development of an oral prodrug like this compound offered the potential for a more sustained and controlled release of 5-FU, which could lead to improved efficacy and reduced side effects. nih.gov The combination of this compound with modulators like uracil, gimeracil, and oteracil is a direct outcome of this rationale, as these combinations are designed to maximize the concentration of 5-FU in tumor tissues while minimizing its levels in healthy tissues. nih.govcancernetwork.com

Enhancing Patient Convenience and Quality of Life: The shift from intravenous to oral chemotherapy represents a significant improvement in patient convenience and quality of life. nih.gov The investigation of this compound and its combination formulations has been heavily motivated by the desire to provide patients with an effective treatment that can be administered at home, reducing the need for frequent hospital visits. This is particularly important in the context of long-term or adjuvant therapy.

Understanding and Overcoming Drug Resistance: Research into this compound and its metabolites contributes to our understanding of the mechanisms of resistance to fluoropyrimidine therapy. By studying how cancer cells metabolize this compound and respond to the resulting 5-FU, scientists can identify potential resistance pathways. This knowledge is crucial for developing strategies to overcome resistance, such as the use of combination therapies that target different cellular pathways. Novel prodrugs of this compound have been investigated for their potential to overcome resistance mechanisms observed with conventional fluoropyrimidine treatments. acs.org

Exploring Novel Therapeutic Combinations: The oral nature and generally manageable toxicity profile of this compound-based therapies make them attractive candidates for combination with other anticancer agents, including targeted therapies and immunotherapies. A significant body of research has been dedicated to evaluating the efficacy and safety of this compound in combination with other chemotherapeutic drugs like cisplatin. drugbank.com This ongoing investigation is essential for expanding the therapeutic applications of this compound and improving outcomes for a wider range of cancers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FN2O4 B1663295 Tegadifur CAS No. 62987-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O4/c13-8-7-14(9-3-1-5-18-9)12(17)15(11(8)16)10-4-2-6-19-10/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMBDTNCANYTCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)N(C2=O)C3CCCO3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978873
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62987-05-7
Record name 5-Fluoro-1,3-bis(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62987-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FD 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062987057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoro-1,3-bis(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGADIFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPX6891QS6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanism of Action Investigations of Tegadifur

Enzymatic Target Inhibition Studies

The inhibitory actions of Tegadifur's metabolites on key enzymes are central to its cellular mechanism.

This compound is bioactivated in the liver by cytochrome P450 enzymes, primarily CYP2A6, to 5-fluorouracil (B62378) (5-FU) nih.govwikipedia.orgfishersci.canih.govwikipedia.orgfishersci.se. Within tumor cells, 5-FU undergoes further phosphorylation to form its active anabolite, 5-fluoro-deoxyuridine-monophosphate (FdUMP) fishersci.cawikipedia.orgfishersci.semims.com. FdUMP, along with reduced folate, binds to thymidylate synthase (TS), forming a stable ternary complex nih.govfishersci.cawikipedia.orgfishersci.semims.comresearchgate.netnih.govuni-heidelberg.denih.govuni.lu. This binding inhibits the enzymatic activity of TS, which is crucial for the synthesis of deoxythymidylate (dTMP) from deoxyuridine monophosphate (dUMP) fishersci.camims.comnih.govuni.lu. The inhibition of TS is a key mechanism by which this compound, via 5-FU, exerts its anticancer effects fishersci.canih.govnih.govuni.lu.

Table 1: Key Metabolites and Their Enzymatic Targets

Metabolite Primary Enzymatic Target Effect of Inhibition

The inhibition of thymidylate synthase by FdUMP leads to a deficiency in the intracellular concentration of dTMP nih.govuni.lu. This depletion of dTMP subsequently causes a reduction in deoxythymidine triphosphate (dTTP) levels, which in turn perturbs the balance of other deoxynucleotides, including dATP, dGTP, and dCTP nih.govuni.lu. Such imbalances in cellular nucleotide pools severely disrupt DNA synthesis and repair processes, ultimately resulting in lethal DNA damage and impaired cell proliferation nih.govfishersci.cawikipedia.orgmims.comresearchgate.netnih.govuni.lu.

Nucleic Acid Perturbation Mechanisms

Beyond enzymatic inhibition, this compound's active metabolites directly interfere with the structure and function of nucleic acids.

Table 2: Nucleic Acid Perturbation by this compound Metabolites

Metabolite Nucleic Acid Target Functional Consequence

The cytotoxic effects of this compound also stem from its interference with deoxyribonucleic acid (DNA) replication. The severe disruption of deoxyribonucleotide biosynthesis pathways, particularly the depletion of dTTP due to TS inhibition, directly impairs DNA synthesis nih.govfishersci.cawikipedia.orgmims.comresearchgate.netnih.govuni.lu. Furthermore, 5-FU metabolites, such as 5-fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA in place of thymidine (B127349) triphosphate (dTTP), leading to DNA lesions and triggering a DNA damage response nih.govuni.lu. This misincorporation and the resulting DNA damage contribute to the inhibition of DNA replication and ultimately to cell death nih.govuni.lu.

Cellular Signaling Pathway Modulation

While this compound's primary mechanisms of action are well-defined through its interference with nucleic acid synthesis and function, direct and specific modulation of distinct cellular signaling pathways as a primary mechanism, independent of its effects on DNA and RNA, is not extensively detailed in the provided research findings. The profound impact on DNA and RNA synthesis inherently leads to downstream cellular responses, including cell cycle arrest and apoptosis, which are consequences of the fundamental molecular perturbations rather than direct modulation of specific signaling cascades uni.lu.

Synthetic Chemical Approaches and Rational Design of Tegadifur Analogues

Methodologies for Chemical Synthesis of Tegadifur

The chemical synthesis of this compound, chemically known as 5-Fluoro-1-(2-tetrahydrofuryl)uracil, involves the formation of a key intermediate followed by a final conversion step. A documented method for its synthesis starts with methyl 5-fluoro-1-(2-tetrahydrofuryl)-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylate.

In a typical procedure, this intermediate is dissolved in water and the solution is cooled. The addition of trifluoroacetic acid to the chilled solution initiates the conversion to this compound. The reaction mixture is then allowed to stand under refrigeration to facilitate the formation of the final product. The progress of the reaction and the quantification of the formed 5-Fluoro-1-(2-tetrahydrofuryl)uracil can be monitored using spectrophotometry. rjptonline.org

Table 1: Key Reagents in the Synthesis of this compound

ReagentRole
Methyl 5-fluoro-1-(2-tetrahydrofuryl)-6-hydroxy-1,2,3,4,5,6-hexahydro-2,4-dioxopyrimidine-5-carboxylatePrecursor
WaterSolvent
Trifluoroacetic acidCatalyst/Dehydrating agent

Synthetic Routes to Novel Fluoropyrimidine Derivatives

The core structure of this compound, a fluoropyrimidine, has inspired the synthesis of a wide array of novel derivatives with the aim of enhancing anticancer activity and overcoming drug resistance. nih.gov Researchers have explored various synthetic strategies to modify the pyrimidine (B1678525) ring and the attached functional groups.

One approach involves the synthesis of pyrimidine derivatives containing a pyrrole (B145914) nucleus. For instance, compounds such as 4-[aminomethyl]-N-(4-methyl-3-{[4-(1H-pyrrol-2-yl) pyrimidin-2-yl]amino}phenyl) benzamide (B126) have been synthesized and shown to possess potent anticancer activity against non-small cell lung cancer cell lines. rjptonline.org

Another strategy focuses on substitutions at different positions of the pyrimidine core. In a study on aminopyrimidine derivatives, substitutions at position 6 of the pyrimidine ring and on the 2-aniline ring led to the development of new compounds with significant antiproliferative activity against various tumor cell lines, including glioblastoma and triple-negative breast cancer. mdpi.com

Furthermore, the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives has been pursued, guided by molecular docking studies, to create novel lipoxygenase inhibitors with potential antioxidant and anticancer properties. mdpi.com The synthesis of these compounds often involves the condensation of a suitable α,β-unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid. mdpi.com

Table 2: Examples of Novel Pyrimidine Derivatives and their Synthetic Approach

Derivative TypeSynthetic Approach
Pyrrole-containing pyrimidinesConventional multi-step synthesis
Substituted aminopyrimidinesSubstitutions at position 6 of the pyrimidine core and/or on the 2-aniline ring
Pyrido[2,3-d]pyrimidinesCondensation of α,β-unsaturated ketones with aminopyrimidine precursors

Chemoinformatic-Guided Design of Advanced Analogues

The rational design of advanced this compound analogues is increasingly reliant on chemoinformatic tools and computational methods. longdom.orgimtm.czazolifesciences.com These in silico techniques accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. taylorfrancis.com

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this approach. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, a QSAR study on 5-fluorouracil (B62378) derivatives investigated the correlation between their geometrical properties and their effective concentration, leading to the development of a predictive model for their anticancer activity. researchgate.net

Molecular docking is another powerful tool used to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.govmdpi.comnih.gov By simulating the interaction between a ligand (the drug molecule) and a receptor (the target protein), researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired therapeutic effect. nih.gov For example, molecular docking studies have been used to design novel pyrimidine derivatives as potential anticancer agents by predicting their binding to target proteins. nih.gov

Table 3: Chemoinformatic Tools in the Design of this compound Analogues

Chemoinformatic ToolApplication
Quantitative Structure-Activity Relationship (QSAR)Predicts the biological activity of novel compounds based on their chemical structure. nih.govccspublishing.org.cnnih.govjournalwjbphs.com
Molecular DockingSimulates the binding of a ligand to a receptor to predict binding affinity and interaction patterns. nih.govmdpi.comnih.gov
Virtual ScreeningFilters large libraries of chemical compounds to identify those with the highest probability of being active. azolifesciences.com

Derivatization Strategies for Mechanistic Elucidation

Understanding the mechanism of action of this compound and its analogues is crucial for the development of more effective and selective anticancer agents. Derivatization, the chemical modification of a compound to produce a new compound with similar structure but different chemical or physical properties, is a key strategy for mechanistic elucidation.

By systematically modifying the structure of this compound and its parent compound, 5-fluorouracil, researchers can investigate the structure-activity relationship (SAR) and identify the key functional groups responsible for their biological activity. nih.govchemrxiv.org For example, hydroxymethylation or acyloxymethylation of this compound has led to the development of new prodrugs with enhanced anticancer activity. The study of these derivatives revealed that their increased potency could be attributed to the release of formaldehyde (B43269) and butyric acid upon metabolic degradation. nih.gov

Furthermore, derivatization is employed to facilitate the analysis of these compounds in biological matrices. For instance, 5-fluorouracil has been derivatized with 4-bromomethyl-7-methoxycoumarin (B43491) to enable its determination by liquid chromatography-mass spectrometry. acs.orgnih.gov While this is an analytical application, the ability to track the parent compound and its metabolites is essential for understanding its mechanism of action in vivo.

Table 4: Derivatization Strategies and their Purpose in Mechanistic Studies

Derivatization StrategyPurpose
Hydroxymethylation/AcyloxymethylationTo create novel prodrugs with altered metabolic pathways and enhanced activity. nih.gov
Introduction of various substituentsTo probe the structure-activity relationship and identify key pharmacophoric features. nih.gov
Labeling with fluorescent or mass tagsTo facilitate detection and quantification in biological systems for pharmacokinetic and metabolic studies. acs.orgnih.govcapes.gov.br

Preclinical Pharmacological Characterization of Tegadifur

Pharmacodynamic Investigations of Molecular Efficacy

The pharmacodynamic actions of Tegadifur are intrinsically linked to its role as a derivative of 5-fluorouracil (B62378) (5-FU). ontosight.ai As an anti-metabolic agent, this compound's primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis pathway of deoxythymidine monophosphate (dTMP), a precursor essential for DNA synthesis. ontosight.ai By blocking TS, this compound effectively prevents cancer cells from synthesizing DNA, thereby impeding their proliferation. ontosight.ai Furthermore, this compound or its active metabolites can be incorporated into ribonucleic acid (RNA), leading to the disruption of RNA function and further inhibiting tumor growth. ontosight.ai This dual mechanism of action, targeting both DNA and RNA synthesis, underpins its molecular efficacy in inhibiting cancer cell growth.

Preclinical Pharmacokinetic Profiling

Preclinical pharmacokinetic (PK) profiling is crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system. For this compound, the modifications from its parent compound, 5-FU, are designed to influence these processes. While specific detailed preclinical ADME parameters (e.g., oral bioavailability, half-life, clearance, volume of distribution across various preclinical species) for this compound are not extensively detailed in readily available public literature, the design of such derivatives typically aims to achieve improved oral absorption and sustained systemic exposure to the active antimetabolite. ontosight.ai

General preclinical PK studies involve assessing drug concentrations in biological matrices (e.g., plasma, tissues) over time following various routes of administration (e.g., oral, intravenous) in animal models. These studies provide insights into:

Absorption: How well the compound enters the bloodstream from the site of administration.

Distribution: How the compound spreads throughout the body and into different tissues.

Metabolism: How the compound is chemically altered by the body's enzymes, often in the liver.

Excretion: How the compound and its metabolites are eliminated from the body.

Target Engagement and Specificity Studies

Target engagement studies aim to confirm that a drug candidate interacts with its intended molecular target within a biological system and to quantify the extent of this interaction. For this compound, the primary molecular target is thymidylate synthase (TS). ontosight.ai Specificity studies are conducted to ensure that the compound selectively interacts with its intended target without significant off-target binding that could lead to undesirable effects. researchgate.netexpertcytometry.com

Given this compound's mechanism as a 5-FU derivative, its engagement with thymidylate synthase involves the conversion to active metabolites that then inhibit the enzyme. This process is critical for its antineoplastic activity. The tetrahydrofuran (B95107) rings in this compound's structure are hypothesized to contribute to its interaction with biological systems, potentially influencing its activation and subsequent binding to TS. ontosight.ai

Comparative Pharmacological Analyses with Related Compounds

Comparative pharmacological analyses are essential to position a new compound within its therapeutic class, highlighting potential advantages or disadvantages over existing treatments or related compounds. This compound is a derivative of 5-fluorouracil (5-FU) ontosight.ai and shares structural similarities with other fluoropyrimidine prodrugs like Tegafur (B1684496). cymitquimica.com

Comparison with 5-Fluorouracil (5-FU): 5-FU is a widely used antineoplastic agent. However, its oral absorption can be erratic, and it is rapidly metabolized by dihydropyrimidine (B8664642) dehydrogenase (DPD). cancernetwork.com this compound, as a derivative, is designed to overcome some of these limitations, potentially offering more predictable oral bioavailability and sustained exposure to the active 5-FU moiety. The addition of tetrahydrofuran rings in this compound aims to affect its metabolism and distribution, which could lead to an improved therapeutic index compared to direct 5-FU administration. ontosight.ai

Comparison with Tegafur: Tegafur (CID 5386) is another oral prodrug of 5-FU, often combined with uracil (B121893) (UFT) to inhibit DPD and prolong the half-life of 5-FU. cancernetwork.commdpi.com Preclinical studies of Tegafur-Uracil (UFT) have demonstrated higher tumor/blood ratios of 5-FU and greater tumor activity compared to 5-FU alone. cancernetwork.com Additionally, UFT was associated with lower central nervous system and gastrointestinal toxicity compared to Tegafur alone. cancernetwork.com While this compound shares the prodrug concept with Tegafur, its specific structural modifications (1,3-bis(tetrahydro-2-furanyl) substitution) differentiate it, suggesting potentially distinct pharmacokinetic and pharmacodynamic profiles that would be elucidated through direct comparative preclinical studies.

Advanced Analytical Methodologies for Tegadifur Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating complex mixtures into individual components, enabling the isolation and subsequent analysis of Tegadifur. These techniques are particularly valuable for purity assessment and quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC-MS is typically employed for volatile and semi-volatile organic compounds fluoroprobe.com. The gas chromatograph separates components based on their boiling points and interactions with a stationary phase, while the mass spectrometer ionizes and fragments the separated compounds, providing characteristic mass-to-charge (m/z) ratios for identification and quantification fluoroprobe.commdpi.com.

For compounds like this compound (molecular weight 270.26 g/mol ) nih.govuni.lu, GC-MS could potentially be applied if this compound or its suitable derivatives exhibit sufficient volatility and thermal stability. While direct, specific GC-MS applications for this compound were not extensively found in the search results, GC-MS is widely used in pharmaceutical analysis for identifying impurities, analyzing drug substances, and detecting trace contaminants mdpi.com. Typical GC-MS systems utilize capillary columns (e.g., 30 m × 0.25 mm ID × 0.25 µm film) and carrier gases like Helium, with injector temperatures around 250 °C and oven temperature programming to achieve separation nih.gov. Mass spectrometers in GC-MS often operate in full scan mode for untargeted analysis or selected ion monitoring (SIM) mode for targeted quantification, offering high sensitivity fluoroprobe.comchromatographyonline.com.

An illustrative example of GC-MS parameters for a volatile organic compound might include:

ParameterTypical Setting (Illustrative)
GC Conditions
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Injector Temperature250 °C
Oven Program60 °C (2 min hold), ramp to 280 °C at 10 °C/min
MS Conditions
Ion Source Temperature230 °C
Interface Temperature280 °C
Ionization ModeElectron Ionization (EI)
Scan Range (m/z)50-400

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile and widely adopted technique for analyzing non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical compounds, including this compound jru-b.comwindows.net. LC-MS combines the separation power of liquid chromatography (LC) with the high sensitivity and specificity of mass spectrometry (MS) elementlabsolutions.com. The LC component separates analytes based on their interaction with the stationary and mobile phases, while the MS component provides molecular weight and structural information through ionization and mass analysis elementlabsolutions.commanufacturingchemist.com.

LC-MS, particularly LC-MS/MS (tandem mass spectrometry), offers excellent sensitivity and selectivity, allowing for the quantification of analytes even in complex matrices windows.netpsu.edu. This technique is frequently used in drug discovery, therapeutic drug monitoring, environmental analysis, and impurity profiling elementlabsolutions.com. For this compound, LC-MS/MS would be a preferred method for its quantification and identification due to its non-volatile nature and the presence of a fluorine atom, which can be beneficial for MS detection. Common ionization techniques include electrospray ionization (ESI), often operated in positive or negative ion mode depending on the compound's characteristics mdpi.commanufacturingchemist.comnih.gov.

An illustrative example of LC-MS/MS parameters for a pharmaceutical compound might include:

ParameterTypical Setting (Illustrative)
LC Conditions
ColumnC18 (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Flow Rate0.2-0.6 mL/min
Column Oven Temperature30-40 °C
MS Conditions
Ionization ModeElectrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage1500-5000 V
Temperature300-600 °C
Curtain Gas25-40 psi
Nebulizer Gas40-50 psi
Collision EnergyCompound-dependent

Spectrometric Techniques for Quantitative and Qualitative Analysis

Spectrometric techniques analyze the interaction of electromagnetic radiation with matter to provide information about a compound's structure and concentration wjarr.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light by a sample, which is proportional to the concentration of the absorbing compound technologynetworks.comwikipedia.org. It is a simple and inexpensive technique widely used for quantitative analysis, especially for compounds containing chromophores (groups that absorb light in the UV-Vis region) technologynetworks.combccampus.caquora.com. For this compound, if it possesses suitable chromophores, UV-Vis could be used for its quantification by establishing a calibration curve based on its maximum absorption wavelength (λmax) reddit.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations youtube.comnih.gov. It is a valuable tool for qualitative analysis, confirming the identity of a compound by comparing its unique IR spectrum to a reference spectrum nih.gov. For this compound, FT-IR (Fourier-Transform Infrared) spectroscopy could be used to identify characteristic functional groups, such as carbonyls (C=O) and C-F bonds, aiding in its structural elucidation and verification psu.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a highly powerful technique for detailed structural elucidation of organic molecules nih.gov. It provides information about the number and type of atoms (e.g., ¹H, ¹³C, ¹⁹F) and their chemical environment within a molecule, based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field nih.govhuji.ac.il. For this compound, ¹H NMR would reveal the different proton environments, and ¹⁹F NMR would be particularly useful for characterizing the fluorine atom's position and environment, offering definitive structural confirmation psu.edu.

Electrochemical Analysis for Compound Characterization

Electrochemical methods involve studying the interaction between a chemical compound and an electrode, typically by applying a controlled potential or current and measuring the resulting electrical response mmu.ac.ukresearchgate.net. These techniques are useful for characterizing redox-active compounds and for quantitative analysis, often offering high sensitivity and low detection limits bccampus.ca.

Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), measure the current as a function of applied potential nanoscience.commaciassensors.com. CV can provide information about redox potentials, reaction mechanisms, and the reversibility of electrochemical processes nanoscience.comjecst.org. DPV is known for its high sensitivity and is often used for trace analysis and quantification of electroactive species maciassensors.com. If this compound or its derivatives exhibit redox activity, these techniques could be employed to study its electrochemical behavior, determine its concentration, and potentially detect impurities. However, specific electrochemical studies on this compound were not identified in the search results.

Hybrid and Hyphenated Analytical Approaches

Hybrid or hyphenated analytical approaches combine two or more analytical techniques into a single, integrated system to leverage the strengths of each component, providing more comprehensive information than individual techniques alone bccampus.cachromatographytoday.comjournalirjpac.comasiapharmaceutics.info. The most common hyphenated techniques involve coupling a separation method (like GC or LC) with a detection method (like MS or NMR) chromatographytoday.com.

LC-MS/MS: As discussed in Section 5.1.2, LC-MS/MS is a prime example of a hyphenated technique, offering enhanced selectivity and sensitivity for complex samples jru-b.compsu.edu. It is particularly valuable for this compound analysis in complex matrices where high specificity is required.

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) couples LC for separation with NMR for structural elucidation. This powerful combination allows for the online identification of separated components without the need for manual fraction collection, which is especially useful for analyzing complex mixtures and identifying unknown impurities or degradation products of compounds like this compound chromatographytoday.comjournalirjpac.com.

LC-IR: Liquid Chromatography-Infrared (LC-IR) combines LC with IR spectroscopy. This technique can provide real-time structural information on eluted components, complementing the molecular weight information obtained from MS. While less common than LC-MS or LC-NMR, it can be useful for identifying functional groups of separated components, particularly for compounds with strong IR absorption chromatographytoday.com.

These hybrid approaches enhance sample throughput, reproducibility, and provide a higher degree of automation, while reducing the risk of contamination in a closed system chromatographytoday.com.

Method Validation and Reproducibility in this compound Quantification

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, providing reliable, accurate, and consistent results jru-b.comwoah.orgloesungsfabrik.de. For the quantification of this compound, a validated method would typically assess several key parameters:

Accuracy: The closeness of test results to the true value wjarr.comwoah.org. It is assessed by analyzing samples with known concentrations of this compound and comparing the measured values to the expected values wjarr.com.

Precision: The consistency of results obtained from multiple measurements of the same homogeneous sample jru-b.comwoah.org. This includes:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time, typically assessed by analyzing multiple replicates of a sample jru-b.comquality-pathshala.com.

Intermediate Precision: Within-laboratory variations, considering different days, different analysts, or different equipment jru-b.comloesungsfabrik.dequality-pathshala.com.

Reproducibility: Precision between different laboratories, usually determined through collaborative studies quality-pathshala.comdemarcheiso17025.com.

Specificity: The ability of the method to accurately measure this compound in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients jru-b.comjuniperpublishers.com.

Linearity and Range: Linearity demonstrates that test results are directly proportional to the concentration of this compound within a specified range woah.orgdemarcheiso17025.comofnisystems.com. The range defines the interval between the upper and lower concentrations for which the method has demonstrated acceptable linearity, accuracy, and precision ofnisystems.com.

Limit of Detection (LOD): The lowest concentration of this compound that can be reliably detected, but not necessarily quantified, from the background noise quality-pathshala.comdemarcheiso17025.comjuniperpublishers.com. It is often determined by a signal-to-noise ratio of 3:1 juniperpublishers.com.

Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified with acceptable accuracy and precision quality-pathshala.comdemarcheiso17025.comjuniperpublishers.com. It is typically higher than the LOD and often corresponds to a signal-to-noise ratio of 10:1 juniperpublishers.com.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) loesungsfabrik.deofnisystems.comgtfch.org.

These validation parameters ensure that any analytical method developed for this compound is reliable and fit for its intended purpose, whether for research, quality control, or regulatory compliance.

Biochemical Interactions and Metabolic Fate of Tegadifur

Enzymology of Tegadifur Biotransformation

The conversion of tegafur (B1684496) to its active form, 5-FU, is a critical step in its mechanism of action and is catalyzed by a variety of enzymes.

The biotransformation of tegafur into 5-FU is primarily mediated by enzymes in the liver and tumor tissues. nih.govjst.go.jp In human liver microsomes, cytochrome P450 (CYP) enzymes play a significant role in this activation. nih.gov Specifically, CYP2A6 has been identified as the principal enzyme responsible for the bioactivation of tegafur. nih.gov Studies using cDNA-expressed human CYPs have shown that CYP2A6 exhibits the highest activity for the formation of 5-FU from tegafur. nih.gov In rats, CYP1A and CYP3A enzymes are also involved in this process and can be induced by tegafur itself. nih.gov

Beyond the liver, thymidine (B127349) phosphorylase, an enzyme often found in higher concentrations in tumor tissues compared to normal tissues, also plays a crucial role in converting tegafur to 5-FU. nih.govjst.go.jp This enzymatic conversion is thought to be a key activation mechanism of tegafur within the tumor microenvironment. jst.go.jp

Tegafur is a racemic mixture of R- and S-enantiomers. Research has shown enantioselectivity in its metabolism, with the R-enantiomer being the preferred substrate for conversion to 5-FU, primarily due to the higher catalytic activity of CYP2A6 towards R-tegafur. drugbank.com

Dihydropyrimidine (B8664642) dehydrogenase (DPD) is a key enzyme in the catabolism of 5-FU. www.gov.ukd-nb.infonih.govnih.gov Genetic variations in the DPYD gene, which encodes for DPD, can lead to reduced or absent enzyme activity, increasing the risk of severe toxicity from 5-FU and its prodrugs like tegafur. www.gov.uknih.gov Therefore, testing for DPD deficiency is often recommended before initiating treatment. www.gov.ukpharmgkb.org

Table 1: Key Enzymes in this compound Metabolism

EnzymeRoleLocation
Cytochrome P450 2A6 (CYP2A6) Bioactivation of tegafur to 5-FULiver Microsomes
Cytochrome P450 1A (CYP1A) Bioactivation of tegafur to 5-FU (in rats)Liver Microsomes
Cytochrome P450 3A (CYP3A) Bioactivation of tegafur to 5-FU (in rats)Liver Microsomes
Thymidine Phosphorylase Conversion of tegafur to 5-FUTumor Tissues
Dihydropyrimidine Dehydrogenase (DPD) Catabolism of 5-FUVarious Tissues

The primary and most crucial metabolite of tegafur is 5-fluorouracil (B62378) (5-FU). nih.govjst.go.jpnih.govnih.gov The formation of 5-FU from tegafur in human liver microsomes has been shown to follow biphasic kinetics. nih.gov The metabolic process also involves the formation of other intermediate metabolites, but 5-FU is the key active compound responsible for the drug's cytotoxic effects. researchgate.net The subsequent metabolism of 5-FU leads to the formation of active nucleotides such as fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). researchgate.net

Interplay with Endogenous Metabolic Pathways

Once converted to 5-FU, tegafur's active metabolites interfere with fundamental endogenous metabolic pathways, particularly those involved in nucleotide synthesis and central carbon metabolism.

The active metabolites of 5-FU significantly disrupt nucleotide metabolism. nih.gov The primary mechanism of action involves the inhibition of thymidylate synthase (TS), a crucial enzyme for DNA synthesis and repair. researchgate.netmedchemexpress.comwikipedia.org FdUMP, a metabolite of 5-FU, forms a stable ternary complex with thymidylate synthase and a folate cofactor, leading to the inhibition of the enzyme. medchemexpress.com This inhibition depletes the intracellular pool of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA synthesis. nih.govwikipedia.org

Studies have shown that administration of tegafur (as part of a combination therapy) leads to a decrease in intracellular dTTP pools. nih.gov Concurrently, it can cause an elevation in deoxyadenosine (B7792050) triphosphate (dATP) pools and a decrease in deoxycytidine triphosphate (dCTP) pools. nih.gov

Drug-Target Binding Kinetics and Thermodynamics

The therapeutic effect of tegafur is ultimately dependent on the binding of its active metabolite, FdUMP, to its target enzyme, thymidylate synthase. The kinetics and thermodynamics of this interaction are crucial for its inhibitory potency. nih.goveuropeanpharmaceuticalreview.comnih.govresearchgate.netsoci.org

The binding of FdUMP to thymidylate synthase is a complex process that results in the formation of a covalent, inhibitory ternary complex with the enzyme and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. medchemexpress.com This stable complex effectively sequesters the enzyme, preventing it from catalyzing the conversion of dUMP to dTMP. wikipedia.org The formation of this complex is characterized by specific kinetic parameters, including the rates of association (k_on) and dissociation (k_off). europeanpharmaceuticalreview.com The long residence time of FdUMP within the active site of thymidylate synthase contributes significantly to its potent inhibitory activity.

The thermodynamic profile of this binding interaction, including changes in enthalpy (ΔH) and entropy (ΔS), governs the binding affinity (K_d). europeanpharmaceuticalreview.com Understanding these parameters can provide insights into the molecular forces driving the interaction and can aid in the design of more effective inhibitors.

Investigation of Biochemical Reagents and Related Compounds in Research

The study of this compound's biochemical interactions and metabolic fate has been significantly advanced through the use of various biochemical reagents and the synthesis and evaluation of related compounds. These investigations have provided crucial insights into the enzymatic pathways governing this compound's conversion to its active form, 5-fluorouracil (5-FU), and have paved the way for the development of improved therapeutic strategies.

Biochemical Reagents in Metabolic Studies

Research into the metabolic activation of this compound has frequently employed specific enzyme inhibitors and substrates to identify and characterize the responsible enzymes. The bioactivation of this compound to 5-FU is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov

CYP Isoform Involvement:

Studies using human liver microsomes and cDNA-expressed human CYPs have identified CYP2A6 as the principal enzyme responsible for the bioactivation of this compound. nih.gov Further research has also implicated CYP1A2 and CYP2C8 in this process, with their relative contributions varying among individuals. nih.gov

Enzyme Inhibitors and Probes:

To elucidate the role of these CYP isoforms, researchers have utilized a range of selective inhibitors and substrates. For instance, a significant correlation has been observed between the rate of 5-FU formation from this compound and the activity of coumarin (B35378) 7-hydroxylation, a known marker for CYP2A6 activity. nih.gov

Furthermore, specific inhibitors have been used to confirm the involvement of particular CYP enzymes. Coumarin, as a substrate and inhibitor of CYP2A6, has been shown to efficiently inhibit the formation of 5-FU from this compound in human liver microsomes with high coumarin 7-hydroxylation activity. nih.gov Other compounds that have demonstrated inhibitory effects on this compound metabolism in liver microsomes include furafylline, fluvoxamine, and quercetin. nih.gov In one study, the CYP2A6-selective inhibitor 8-methoxypsoralen was found to inhibit the formation of 5-FU from this compound in human liver S9 by over 82%. pharmgkb.org Additionally, the nonspecific CYP inhibitor 1-aminobenzotriazole (B112013) exerted a strong inhibitory effect on the conversion of both R- and S-enantiomers of this compound to 5-FU. nih.gov

The table below summarizes the key biochemical reagents used in the investigation of this compound's metabolism.

Biochemical ReagentRole in ResearchKey Findings
Coumarin Substrate and inhibitor of CYP2A6. Used as a probe for CYP2A6 activity and to assess its role in this compound metabolism.A significant correlation exists between coumarin 7-hydroxylation and 5-FU formation from this compound. nih.gov Coumarin efficiently inhibits this compound's conversion to 5-FU. nih.gov
8-Methoxypsoralen Selective inhibitor of CYP2A6.Inhibited over 82% of 5-FU formation from this compound in human liver S9, confirming the major role of CYP2A6. pharmgkb.org
1-Aminobenzotriazole Nonspecific CYP inhibitor.Strongly inhibited the conversion of both R- and S-enantiomers of this compound to 5-FU. nih.gov
Furafylline Known inhibitor of CYP1A2.Showed inhibitory effects on 5-FU formation in liver microsomes, suggesting the involvement of CYP1A2. nih.gov
Fluvoxamine Known inhibitor of CYP1A2 and CYP2C19.Demonstrated inhibitory effects on 5-FU formation in liver microsomes. nih.gov
Quercetin Flavonoid with inhibitory activity against various CYP enzymes.Exhibited inhibitory effects on 5-FU formation in liver microsomes. nih.gov
Anti-CYP Antibodies Polyclonal anti-CYP1A2, monoclonal anti-CYP2A6, and anti-CYP2C8 antibodies.These antibodies inhibited 5-FU formation to varying extents in different microsomal samples, confirming the roles of these specific CYP isoforms. nih.gov

Related Compounds in Research

The development and study of compounds related to this compound have been instrumental in enhancing its therapeutic efficacy and overcoming challenges such as drug resistance.

This compound-Uracil (UFT):

A significant advancement in this compound-based therapy was the development of UFT, a combination of this compound and uracil (B121893) in a 1:4 molar ratio. nih.gov Uracil acts as a competitive inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU. cancernetwork.com By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU generated from this compound, thereby enhancing its antitumor activity without a proportional increase in toxicity. cancernetwork.comnih.gov

Biochemical studies have shown that UFT leads to a more sustained decrease in intracellular deoxythymidine triphosphate (dTTP) pools compared to 5-FU alone, indicating a more potent and prolonged inhibition of thymidylate synthetase. researchgate.net

Novel Prodrugs of this compound:

More recently, research has focused on creating new prodrugs of this compound with improved anticancer and antiangiogenic properties. nih.gov These novel compounds, derived by hydroxymethylation or acyloxymethylation of this compound, have demonstrated significantly greater potency than the parent drug.

The table below presents the comparative IC50 values of this compound and one of its novel prodrugs, butyroyloxymethyl-tegafur (compound 3 in the cited study), in various cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM)Butyroyloxymethyl-tegafur IC50 (µM)
HT-29 Human Colon Carcinoma15 ± 22 ± 0.3
LS-1034 Human Colon Carcinoma150 ± 203 ± 0.5
4T1 Mouse Breast Carcinoma20 ± 32.5 ± 0.4
MCF-7 Human Breast Carcinoma25 ± 43 ± 0.5
Panc-1 Human Pancreatic Cancer30 ± 54 ± 0.6

Data sourced from Engel et al., J Med Chem. 2008 Jan 24;51(2):339-46. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Paradigms for Tegadifur

Computational Modeling Approaches

Computational modeling approaches are indispensable tools in modern SAR and QSAR studies, offering efficient means to analyze complex structure-activity data for compounds like Tegadifur. These methods leverage algorithms and statistical techniques to build predictive models, explore chemical space, and elucidate the molecular mechanisms underlying biological activity.

Machine Learning Algorithms in SAR/QSAR Prediction (e.g., Inductive Logic Programming, Artificial Neural Networks)

Machine learning (ML) algorithms have become increasingly prominent in SAR/QSAR prediction due to their ability to identify complex, non-linear relationships within large datasets mdpi.comscielo.br. These algorithms learn from raw, unprocessed data to perform specific tasks, such as predicting biological activity scielo.br.

Artificial Neural Networks (ANN) : ANNs are computational models inspired by the structure and function of biological neural networks. In QSAR, ANNs can be used to model the relationship between molecular descriptors and biological activity, capable of capturing intricate patterns that might be missed by linear methods researchgate.netnih.gov. They are particularly useful for complex datasets where the relationship between structure and activity is not straightforward.

Inductive Logic Programming (ILP) : While not as commonly cited for general QSAR as ANNs or SVMs, ILP is a subfield of machine learning that uses logical programming to infer rules from examples. In the context of SAR, ILP could potentially be employed to discover structural rules or patterns that explain biological activity, especially when dealing with discrete structural features or relationships.

Support Vector Machines (SVM) and Random Forest (RF) : These are other widely used machine learning algorithms in QSAR modeling. SVMs are effective for both classification (active/inactive) and regression (predicting activity values) tasks, particularly with high-dimensional data cgiar.orgnih.gov. Random Forest models, an ensemble learning method, build multiple decision trees and combine their predictions, often leading to high accuracy and robustness in SAR/QSAR studies cgiar.org. These algorithms can be used to select molecular descriptors and build robust predictive QSAR models for compounds like this compound, highlighting structural characteristics related to enhanced molecular potency scielo.br.

Statistical Methods for Structure-Activity Correlation (e.g., Principal Component Analysis, Multiple Linear Regression)

Traditional statistical methods form the backbone of many QSAR analyses, providing robust frameworks for correlating structural parameters with biological outcomes.

Multiple Linear Regression (MLR) : MLR is a widely used statistical technique in QSAR to model the linear relationship between a dependent variable (biological activity) and multiple independent variables (molecular descriptors) scribd.comslideshare.net. For this compound, MLR could be employed to derive an equation that quantifies the contribution of various structural features to its activity, allowing for straightforward interpretation of the model.

Principal Component Analysis (PCA) : PCA is a dimensionality reduction technique often used in QSAR to simplify complex datasets of molecular descriptors scribd.com. It transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components, which capture most of the variance in the original data. This can help in identifying the most significant descriptors and reducing noise, making subsequent regression analyses more stable and interpretable.

Partial Least Squares (PLS) : PLS regression is a powerful statistical method that combines features of PCA and MLR. It is particularly useful in QSAR when there are many molecular descriptors and they are highly correlated scribd.comslideshare.netresearchgate.net. PLS builds predictive models by projecting the predicted and observed variables to a new space, finding latent variables that explain the maximum covariance between the descriptors and the activity. This method is frequently used in 3D-QSAR techniques like CoMFA and CoMSIA slideshare.net.

Molecular Descriptors and Topological Indices

Molecular descriptors are numerical values that encode the structural, electronic, and physicochemical properties of a molecule, serving as the quantitative basis for QSAR analysis mdpi.comnih.govfrontiersin.org. For this compound, these descriptors would translate its chemical structure into a format amenable to mathematical modeling.

Types of Molecular Descriptors:

0D Descriptors : Simple counts (e.g., number of atoms, bonds).

1D Descriptors : Represent molecular fragments or substructures (e.g., presence of specific functional groups).

2D Descriptors : Derived from the 2D graph representation of a molecule, including physicochemical properties (e.g., logP for lipophilicity, molecular weight) and topological indices nih.govwikipedia.org.

3D Descriptors : Capture the three-dimensional arrangement of atoms and their interactions (e.g., steric and electrostatic fields in CoMFA/CoMSIA) mdpi.com.

Topological Indices : A specific type of 2D molecular descriptor, topological indices are numerical parameters calculated based on the molecular graph of a chemical compound frontiersin.orgwikipedia.orgnih.govkoreascience.kr. They characterize the topology of the graph and are invariant under graph isomorphism wikipedia.orgnih.gov. These indices quantify aspects like branching, connectivity, and complexity of the molecular structure frontiersin.orgnih.govkoreascience.krarxiv.org. Examples include the Wiener index, Randić index, and Zagreb indices, which have been historically used to correlate with physicochemical properties such as boiling point and stability, and are crucial in QSAR studies frontiersin.orgwikipedia.orgnih.govkoreascience.krarxiv.org. For this compound, topological indices would provide a simplified yet informative numerical representation of its connectivity and shape, enabling the establishment of structure-activity correlations.

Pharmacophore Definition and Mapping

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response dovepress.comfiveable.me. It represents the 3D arrangement of chemical features essential for a ligand to bind to a receptor and elicit a desired biological effect fiveable.me.

For this compound, pharmacophore definition and mapping would involve identifying the key molecular features responsible for its biological activity. This process typically includes:

Identifying Common Binding Elements : Analyzing a set of active this compound analogs to find common features that are essential for their biological activity, such as hydrogen bond donors/acceptors, hydrophobic groups, charged centers, or aromatic rings dovepress.comslideshare.netslideshare.net.

Conformational Search : Generating various low-energy conformations of this compound and its analogs to explore their energy surface and identify potential active conformations slideshare.netslideshare.net.

3D Alignment and Mapping : Aligning the active compounds based on their common pharmacophoric features to determine the 3D spatial relationships between these elements slideshare.netslideshare.net. This results in a pharmacophore model, which is an abstract representation of the essential features, not a real molecule dovepress.com.

Pharmacophore models derived for this compound could then be used in virtual screening to identify new compounds from large chemical libraries that possess similar binding characteristics, thereby accelerating drug discovery fiveable.meslideshare.netslideshare.net.

Conformation-Activity Relationships

Conformation-activity relationships (CAR) focus on the interplay between the biological activity of a molecule and its chemical structure or, more specifically, its dynamic conformational changes wikipedia.orgnih.gov. Unlike static 3D structure analysis in SAR, CAR emphasizes the importance of a molecule's flexibility and the specific conformations it adopts when interacting with its biological target wikipedia.org.

For this compound, understanding its conformation-activity relationship would involve:

Conformational Analysis : Investigating the preferred three-dimensional shapes (conformers) that this compound can adopt in solution or when bound to a target. This often involves computational methods like molecular dynamics simulations, as well as experimental techniques such as NMR spectroscopy or X-ray crystallography nih.govnih.gov.

Active Conformation Identification : Determining which specific conformation of this compound is responsible for its biological activity. A molecule may exist in multiple conformations, but only one or a few might be capable of productive binding and eliciting a biological response nih.govnih.gov.

Impact of Conformational Changes : Analyzing how changes in the molecule's conformation, possibly induced by binding to a target or by structural modifications, enable or disable its biochemical activity wikipedia.orgmdpi.com. This is crucial for designing analogs that can achieve the optimal binding conformation more readily, potentially leading to improved potency or selectivity.

By integrating conformational analysis with traditional SAR data, a more comprehensive understanding of this compound's interaction with its biological target can be achieved, facilitating the rational design of new active compounds nih.gov.

In Vitro Experimental Systems and Cellular Research with Tegadifur

Mammalian Cell Line Systems for Mechanistic Studies

Mammalian cell lines serve as fundamental in vitro models for investigating the mechanistic actions of drug compounds. These immortalized cell lines, derived from various tissues and cancers, offer a controlled and reproducible environment to study cellular processes such as proliferation, differentiation, and apoptosis targetmol.comnih.gov. Researchers utilize these systems to generate hypotheses regarding drug response and to identify novel mechanisms associated with variations in drug efficacy nih.gov. For a compound like Tegadifur, mammalian cell lines would be crucial for understanding how its metabolism to active forms, such as 5-FU, affects cellular pathways, and to identify specific molecular targets or signaling cascades modulated by the drug. While the general application of mammalian cell lines for mechanistic studies is well-established, specific detailed findings on this compound's mechanistic studies in these systems were not found in the search results.

Cell-Based Assays for Growth Inhibition and Viability

Cell-based assays are a collection of biochemical techniques used to evaluate and characterize the state, function, or activity of cells, including their growth inhibition and viability mdpi.com. These assays are vital for assessing the cytotoxic potential of compounds and for screening agents that affect cell proliferation or directly induce cell death creative-diagnostics.compsu.edu. Common methods include colorimetric assays like MTT, MTS, XTT, and WST, which measure metabolic activity as an indicator of viable cells, and luminogenic ATP assays, which quantify intracellular ATP levels psu.edujapsonline.comelifesciences.org. The inhibitory concentration 50% (IC50), representing the concentration of a test compound required to reduce cell viability or growth by 50%, is a key parameter determined in these assays creative-diagnostics.comjapsonline.com. For this compound, such assays would typically be used to determine its potency in inhibiting the growth of various cancer cell lines, providing quantitative data on its cytotoxic effects. However, specific IC50 values or detailed growth inhibition data for this compound across different cell lines were not identified in the provided information.

Gene and Protein Expression Analysis in Cellular Contexts

Gene and protein expression analysis involves studying how genes are transcribed into functional RNA species or translated into protein products, providing insights into normal cellular processes and pathological conditions plos.orgnih.gov. Techniques such as RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR) are used to measure mRNA levels, while Western blotting and 2D gel electrophoresis are employed for protein quantification elifesciences.orgplos.orgnih.gov. These analyses can reveal changes in the expression of genes and proteins involved in cell cycle regulation, DNA synthesis, apoptosis, and other pathways in response to drug treatment nih.gov. Given this compound's proposed mechanism of action involving the inhibition of thymidylate synthase and incorporation into nucleic acids, studies would typically examine its impact on the expression of genes related to pyrimidine (B1678525) metabolism, DNA replication, and cell cycle progression. Despite the general importance of these analyses in drug research, specific data on this compound's effects on gene and protein expression in cellular contexts were not found.

Flow Cytometric Analysis for Cellular Event Detection

Flow cytometry is a powerful technology that rapidly analyzes single cells or particles suspended in a fluid as they pass through a laser beam creative-diagnostics.comgoogle.com. It is widely used to measure intrinsic cellular properties like size and granularity, as well as extrinsic properties such as the expression of cell surface or intracellular markers, nucleic acid content, and enzyme activity google.com. This technique is particularly valuable for detecting and characterizing rare cell populations and for analyzing cellular events such as cell cycle progression, apoptosis, and DNA damage creative-diagnostics.comnih.govenzymkinetics.com. For a compound like this compound, flow cytometry could be applied to assess its effects on cell cycle distribution (e.g., cell cycle arrest), induction of apoptosis, or changes in specific cellular markers indicative of its mechanism of action. However, specific experimental data from flow cytometric analyses involving this compound were not identified in the provided sources.

Enzyme Kinetic Assays with Recombinant Proteins and Cell Extracts

Enzyme kinetic assays are laboratory methods used to measure enzymatic activity and are crucial for studying enzyme kinetics and inhibition mdpi.comgoogle.com. These assays can be performed using purified recombinant proteins or crude cell extracts, allowing for the investigation of enzyme function in environments ranging from highly controlled to more physiologically relevant mdpi.commedchemexpress.comwalisongo.ac.id. The activity can be monitored by measuring changes in the concentration of substrates or products over time, yielding kinetic parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant) mdpi.comwalisongo.ac.id. Given that this compound's mechanism involves the inhibition of thymidylate synthase ontosight.ai, enzyme kinetic assays would be instrumental in characterizing its inhibitory effects on this enzyme, determining inhibition type (e.g., competitive, non-competitive), and calculating inhibition constants (e.g., Ki). While the principles of these assays are well-understood, specific enzyme kinetic data for this compound with recombinant proteins or cell extracts were not found in the search results.

Studies on Nucleic Acid Synthesis in Cell-Free Systems

Cell-free systems provide a flexible and controlled environment for studying fundamental biological processes, including nucleic acid synthesis (DNA and RNA synthesis) nih.govresearchgate.net. These systems, derived from cell extracts, contain the necessary machinery for transcription and translation, allowing researchers to investigate the effects of compounds on these processes without the complexities of intact cells nih.gov. They are particularly useful for synthesizing proteins, including those that might be toxic to living cells, and for studying protein-nucleic acid interactions. Since this compound's mechanism involves the incorporation of its metabolites into RNA and DNA ontosight.ai, cell-free systems could be used to directly observe and quantify the extent to which these metabolites are incorporated into newly synthesized nucleic acids, and how this incorporation affects the integrity or function of the nucleic acids. Despite the relevance of such studies, specific findings on this compound's impact on nucleic acid synthesis in cell-free systems were not identified in the provided information.

In Vivo Research Models and Preclinical Investigations of Tegadifur

Rodent Model Systems for Mechanistic Insights

Rodent models, primarily mice and rats, are extensively utilized in preclinical research due to their genetic similarity to humans, ease of manipulation, and relatively short reproductive cycles cureraredisease.orgnih.gov. They serve as invaluable tools for gaining mechanistic insights into disease progression and drug action mdpi.comnih.gov. Researchers use these models to investigate the complex interactions of a specific compound with various biological systems, helping to define convergent molecular pathways that can be targeted for treatment nih.gov.

In the context of drug development, rodent models are employed to study the efficacy of therapeutic approaches in preventing or mitigating disease symptoms fortunejournals.com. They are crucial for understanding how a drug functions within a living organism, allowing for the quantification of efficacy, including the duration of therapeutic effect and the levels of protein expression cureraredisease.org. Various rodent models exist, including those for specific diseases like autism spectrum disorders or alcoholic liver disease, which can be used to unravel molecular pathways associated with gene mutations or to simulate human drinking patterns and liver pathology nih.govmdpi.com. While rodent models provide significant information regarding the mechanistic basis of pathophysiology and serve as valuable tools for drug screening, detailed research findings specifically for Tegadifur in these models for mechanistic insights were not found in the provided search results.

Large Animal Models in Translational Research

Large animal models, such as pigs, sheep, goats, dogs, and non-human primates, play a critical role in translational research, particularly when rodent models fail to accurately recapitulate complex physiological environments or disease characteristics seen in humans nih.govfrontiersin.orgfrontiersin.orgresearchgate.net. These models offer a balance between genetic, physiological, and structural similarities to humans, making them more predictive of human outcomes in certain contexts nih.govfrontiersin.orgfrontiersin.orgcrownbio.com. They are particularly effective in studying cardiovascular, neurological, dermatological, inflammatory immune, and endocrine/metabolic diseases crownbio.com.

Large animal models allow for detailed instrumentation and extensive imaging and sampling protocols, which are essential for evaluating drug safety and efficacy before clinical trials invivotek.com. They are used to identify the mechanisms of immune protection, determine optimal routes and formulations, and establish the duration and onset of immunity nih.gov. Despite their higher maintenance costs and the need for specialized facilities, the translational data generated from large animal models can overcome limitations of rodent models, enabling significant advancements in understanding and treating various human diseases frontiersin.orgfrontiersin.org. However, specific detailed research findings or data tables concerning this compound's evaluation in large animal models for translational research were not identified in the provided search results.

Genetically Engineered Animal Models for Pathway Elucidation

Genetically Engineered Animal Models (GEMMs), particularly genetically modified mice, are powerful tools for studying human diseases and elucidating complex biological pathways mmrrc.orgnih.govibg.edu.trcreative-biolabs.com. These models involve altering an animal's genome through techniques such as inserting foreign genes (transgenic mice), inactivating specific genes (knockout mice), or temporarily silencing genes (antisense RNA treatment) cureraredisease.orgmmrrc.orgmdpi.comnih.gov. GEMMs are instrumental in deciphering functional driver genes and molecular mechanisms of diseases, providing platforms for investigating the molecular underpinnings of complex conditions like gliomas or inflammatory bowel disease mmrrc.orgnih.govnih.gov.

GEMMs can be designed as constitutive models, where genetic alterations are permanent across all cells, or conditional models, allowing for spatiotemporal regulation of gene expression in specific tissues or at particular life stages mmrrc.orgnih.gov. This precision enables a more nuanced understanding of gene function and its role in disease, leading to the identification of targeted therapeutic opportunities mmrrc.org. They are also valuable for target validation and studying response, resistance, toxicity, and pharmacodynamics nih.gov. While GEMMs are crucial for pathway elucidation and drug development, specific detailed research findings or data tables on this compound's use in genetically engineered animal models for pathway elucidation were not found in the provided search results.

Patient-Derived Xenograft (PDX) Models in Preclinical Assessment

Patient-Derived Xenograft (PDX) models are created by implanting fresh human tumor tissue or cells directly from a patient into immunocompromised mice frontiersin.orginvivotek.comoaepublish.comoatext.comnih.gov. These models are considered highly translational because they largely retain the principal histological, genetic, and phenotypic characteristics of the original human tumor, including mutations, gene expression profiles, and cellular architecture frontiersin.orgoaepublish.comoatext.comnih.govmdpi.com. This preservation of tumor heterogeneity and fidelity to the patient's disease makes PDX models more predictive of human clinical responses compared to traditional cell line models frontiersin.orgoatext.comnih.gov.

PDX models serve as a platform for preclinical testing of novel therapeutic strategies, including targeted therapies, immunotherapies, and combination treatments frontiersin.org. They can be used to identify promising therapeutic candidates, predict patient responses, and uncover potential resistance mechanisms frontiersin.org. The ability of PDX models to recapitulate responses seen in clinical trials has led to their increased use in cancer drug development programs, offering a more accurate assessment of therapeutic efficacy invivotek.comoaepublish.comnih.govmdpi.com. Despite their significant advantages in preclinical assessment, specific detailed research findings or data tables regarding this compound's evaluation in patient-derived xenograft models were not identified in the provided search results.

Methodologies for In Vivo Biological Activity Assessment

The assessment of in vivo biological activity involves a range of methodologies designed to quantify the effects of a compound within a living organism cureraredisease.orgnih.gov. These methodologies are critical for understanding pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the drug's effects on the body and its mechanism of action) fortunejournals.com. Before in vivo studies commence, a thorough literature review is essential to select the most appropriate animal model for the investigation mdpi.com.

Common methodologies include:

Efficacy Studies: Evaluating the therapeutic effect of a compound by measuring changes in disease markers, tumor growth, or physiological parameters cureraredisease.orgnih.govinvivotek.com. For example, in cancer models, this might involve monitoring tumor kinetics or animal survival invivotek.com.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Analyzing drug concentration in tissues and fluids over time and correlating it with biological effects fortunejournals.cominvivotek.com. These studies provide insights into optimal dosing and administration routes fortunejournals.com.

Biomarker Identification: Identifying biological markers that indicate response or resistance to treatment nih.gov.

Histological and Molecular Analyses: Examining tissue samples for changes in cellular architecture, gene expression, or protein levels to understand the drug's mechanism of action invivotek.com.

Behavioral Tests: In certain disease models (e.g., neurological disorders), behavioral assessments are indispensable for gauging the effect of drug treatments nih.gov.

While these methodologies are broadly applied in preclinical research to assess the biological activity of compounds, specific detailed methodologies and findings for the in vivo biological activity assessment of this compound were not found in the provided search results.

Theoretical Frameworks and Future Research Directions in Tegadifur Chemistry

Conceptual Advances in Anti-Metabolic Agent Research

Conceptual advances in anti-metabolic agent research, particularly within the fluoropyrimidine class to which Tegadifur belongs, revolve around optimizing drug delivery, enhancing efficacy, and overcoming resistance mechanisms. A pivotal conceptual advance is the development of prodrugs, such as this compound, which are designed to improve the pharmacokinetic properties of active cytotoxic agents like 5-FU. ontosight.ainih.gov Prodrug strategies aim to achieve sustained release, improved bioavailability, and potentially reduced systemic toxicity by facilitating selective activation within target tissues. nih.govnih.govwikipedia.org

Another significant conceptual stride involves the co-administration of fluoropyrimidine prodrugs with enzyme inhibitors. For instance, while this compound's specific co-formulations with DPD inhibitors are not widely detailed in the same manner as Tegafur (B1684496) (e.g., in S-1 or UFT combinations), the underlying principle is highly relevant to the broader anti-metabolic agent research. The co-administration of a 5-FU prodrug with a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor (e.g., gimeracil (B1684388) or uracil) represents a strategic conceptual advance. This approach aims to prevent the rapid degradation of 5-FU, thereby increasing its systemic concentration and prolonging its half-life, which enhances its anti-tumor activity. wikipedia.orgwikipedia.orgmims.comnih.govnih.gov Such modulation of 5-FU metabolism exemplifies a key theoretical framework in anti-metabolic agent design: manipulating enzymatic pathways to optimize drug exposure at the tumor site while minimizing systemic catabolism.

Unexplored Molecular Targets and Pathways

This compound's established mechanism of action primarily involves its conversion to 5-FU, which then inhibits thymidylate synthase, crucial for DNA synthesis, and can also be incorporated into RNA, disrupting its function. ontosight.ai However, future research directions in this compound chemistry include exploring molecular targets and pathways beyond this canonical mechanism. The complexity of cancer biology suggests that multi-faceted interactions could contribute to or modulate the efficacy of anti-metabolic agents.

Unexplored avenues could involve investigating how this compound or its unique metabolites interact with novel cellular processes or signaling cascades. For instance, research into fluoropyrimidine resistance mechanisms often uncovers alternative pathways that cells exploit to evade drug action, which could, in turn, reveal new targets for combination therapies or next-generation this compound analogues. The broader field of cancer research identifies numerous pathways as potential molecular targets, including the PI3K/Akt/mTOR, HER2, EGFR, RAS/RAF/MEK/ERK, STAT3, Wnt/β-catenin, and HIF-1 signaling pathways, as well as processes like apoptosis, cell cycle regulation, autophagy, and metastasis. frontiersin.orgwaocp.orgnih.govmdpi.com Future investigations into this compound could explore its potential to modulate these pathways directly or indirectly, perhaps through off-target effects or through the unique properties conferred by its tetrahydrofuran (B95107) moieties which influence its cellular distribution or metabolic fate. The "Illuminating the Druggable Genome (IDG)" initiative highlights the existence of many understudied proteins that could represent novel drug targets, a concept relevant to identifying new interaction partners for this compound or its derivatives. nih.gov

Innovations in Synthetic Methodologies for Precision Analogues

The structural modification of 5-fluorouracil (B62378) with 1,3-bis(tetrahydro-2-furanyl) groups to form this compound itself represents an innovation in medicinal chemistry. ontosight.ai Future research in this compound chemistry will likely focus on developing precision analogues through advanced synthetic methodologies. Innovations in synthetic chemistry, particularly for fluorinated molecules, are crucial for creating compounds with tailored pharmacokinetic and pharmacodynamic properties. ethz.chunimi.it

Modern synthetic approaches offer opportunities to introduce fluorine at specific positions or to design novel tetrahydrofuran-like structures, potentially leading to analogues with improved metabolic stability, enhanced tumor selectivity, or altered release kinetics of 5-FU. ethz.ch This could involve:

Stereoselective Synthesis: Developing methods to synthesize specific enantiomers of this compound or its analogues, as stereochemistry can significantly impact biological activity and metabolism. unimi.it

Novel Fluorination Techniques: Employing new reagents and methods for introducing fluorine atoms, which can modulate compound lipophilicity, binding affinity, and metabolic stability. ethz.chunimi.it

Prodrug Design Principles: Applying advanced prodrug design principles to create this compound derivatives that are activated by specific tumor-associated enzymes or conditions (e.g., hypoxia, altered pH), leading to highly localized drug release and reduced systemic exposure. nih.govnih.gov

Click Chemistry and Bioconjugation: Utilizing efficient and selective reactions to conjugate this compound or its active metabolites to targeting ligands (e.g., antibodies, peptides) for enhanced delivery to cancer cells.

Refinement of Preclinical Research Models for Enhanced Predictivity

The refinement of preclinical research models is paramount for accurately predicting the efficacy and behavior of this compound and its future analogues in human systems. Traditional 2D cell cultures and conventional animal models often fail to fully recapitulate the complexity of human physiology and disease, leading to a translational gap. nih.gov Future research in this compound chemistry will increasingly rely on advanced models that offer enhanced predictivity.

Key advancements in preclinical models include:

3D Tissue Models and Organoids: These models, derived from human cells, mimic the in vivo tissue architecture, cellular heterogeneity, and microenvironment more closely than 2D cultures. mimetas.com They can be used to assess this compound's penetration, metabolism, and efficacy in a more physiologically relevant context, including its interaction with the tumor microenvironment.

Patient-Derived Xenografts (PDX) and Organoids (PDOs): PDX models, where human tumor tissue is implanted into immunocompromised mice, and PDOs, grown from patient tumor samples, retain the genetic and histological characteristics of the original tumor. nih.gov These models are invaluable for evaluating this compound's activity against specific cancer subtypes and for identifying biomarkers of response or resistance, offering a personalized medicine approach.

Microfluidic Systems (Organ-on-a-Chip): These platforms integrate multiple organ models to simulate systemic drug distribution, metabolism, and multi-organ interactions, providing insights into this compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential off-target effects in a human-relevant context. mimetas.com

Application of the 3Rs Principle: The principles of Replacement, Reduction, and Refinement in animal research encourage the development and adoption of non-animal models and improved animal study designs to enhance the scientific quality and translational value of preclinical data. frontiersin.org

Integration of Multi-Omics Data for Systems-Level Understanding

Integration of multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and epigenomics) is essential for achieving a comprehensive, systems-level understanding of this compound's mechanism of action, its effects on biological systems, and the factors influencing patient response. bioscipublisher.comfrontiersin.orgcmbio.ionih.govhilarispublisher.com This holistic approach can reveal intricate interactions and regulatory networks that are not discernible from single-omics analyses.

For this compound chemistry, multi-omics integration can facilitate:

Biomarker Discovery: Identifying genomic, transcriptomic, proteomic, or metabolomic signatures that predict sensitivity or resistance to this compound, enabling patient stratification for personalized treatment strategies.

Pathway Elucidation: Mapping how this compound and its metabolites perturb cellular pathways, including those involved in DNA repair, cell cycle progression, and metabolism, providing a deeper understanding of its anti-tumor effects and potential off-target activities. frontiersin.org

Resistance Mechanism Characterization: Uncovering the molecular mechanisms by which cancer cells develop resistance to this compound, leading to the identification of new therapeutic targets or strategies to overcome resistance. cmbio.io

Drug Repurposing and Combination Therapy: Identifying synergistic drug combinations by understanding the systems-level effects of this compound and how other agents might modulate these effects.

Computational Modeling: Utilizing advanced bioinformatics and machine learning algorithms to integrate diverse datasets, construct complex biological networks, and develop predictive models of drug response. nih.govhilarispublisher.com This allows for the visualization and interpretation of high-dimensional data, transforming raw omics data into actionable biological insights.

By embracing these theoretical frameworks and future research directions, the field of this compound chemistry can continue to advance, leading to the development of more effective and precisely targeted anti-metabolic therapies.

Q & A

How can researchers design a reproducible experimental protocol for analyzing Tegadifur’s pharmacokinetic properties?

Level: Basic
Methodological Answer:
To ensure reproducibility, begin by reviewing existing pharmacokinetic studies on this compound to identify established protocols and variables (e.g., absorption rates, metabolite profiling). Formulate a hypothesis-driven design that controls for variables such as dosage, administration route, and biological matrices (e.g., plasma, tissues). Use validated analytical techniques (e.g., HPLC-MS) for quantification, and document all parameters (e.g., column specifications, detection wavelengths). Include internal standards to normalize batch variations. Pre-register the protocol in repositories like Open Science Framework to enhance transparency .

What strategies are critical for conducting a systematic literature review on Tegadur’s mechanisms of action?

Level: Basic
Methodological Answer:

Source Identification: Use databases like PubMed and SciFinder with keywords (e.g., "this compound AND apoptosis") and Boolean operators. Prioritize primary sources (peer-reviewed articles, clinical trials) over reviews .

Critical Appraisal: Evaluate studies for methodological rigor (e.g., sample size, controls) and conflicts of interest. Use tools like GRADE for evidence quality assessment.

Gap Analysis: Tabulate inconsistencies (e.g., conflicting IC50 values across cell lines) and unresolved questions (e.g., long-term resistance mechanisms) .

How should researchers address contradictions in cytotoxicity data for this compound across different cell lines?

Level: Advanced
Methodological Answer:

Cross-Validation: Replicate experiments in-house using standardized cell lines (e.g., NCI-60 panel) and identical assay conditions (e.g., incubation time, serum concentration) .

Data Deconvolution: Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., genetic heterogeneity, culture conditions).

Mechanistic Follow-Up: Conduct transcriptomic profiling (RNA-seq) to compare pathways (e.g., apoptosis, DNA repair) in discrepant cell lines. Reference contradictory findings in the discussion, proposing hypotheses (e.g., tissue-specific metabolic activation) .

What methodologies are recommended for integrating multi-omics data in this compound pharmacodynamic studies?

Level: Advanced
Methodological Answer:

Data Generation: Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) and metabolomics (NMR) to capture multi-layer responses.

Integration Frameworks: Use tools like MOFA+ for latent factor analysis to identify cross-omics signatures linked to this compound’s efficacy .

Validation: Confirm key findings with orthogonal methods (e.g., siRNA knockdown of identified targets) and correlate with phenotypic outcomes (e.g., cell viability assays) .

How can researchers optimize synthetic protocols for this compound derivatives while ensuring analytical reproducibility?

Level: Advanced
Methodological Answer:

Reaction Monitoring: Employ in-situ techniques (e.g., FTIR, Raman spectroscopy) to track intermediate formation and optimize reaction kinetics.

Purification Standards: Use preparative HPLC with UV/ELSD detection and validate purity via 1H/13C NMR (≥95% purity threshold).

Batch Documentation: Record solvent grades, catalyst lots, and environmental conditions (e.g., humidity) to minimize variability. Share raw spectra in supplementary materials for peer review .

What statistical approaches are suitable for dose-response studies of this compound in heterogeneous tumor models?

Level: Advanced
Methodological Answer:

Model Selection: Use nonlinear regression (e.g., log-logistic model) to calculate EC50 values. Compare AIC/BIC metrics to confirm model fit.

Handling Heterogeneity: Apply mixed-effects models to account for intra-tumor variability (e.g., spatial drug distribution differences).

Sensitivity Analysis: Test robustness by excluding outliers (e.g., Grubbs’ test) and reporting confidence intervals .

How should ethical considerations be incorporated into preclinical studies of this compound?

Level: Basic
Methodological Answer:

Animal Welfare Compliance: Follow ARRIVE guidelines for in vivo studies, including randomization, blinding, and humane endpoints.

Data Transparency: Disclose all negative results (e.g., lack of efficacy in certain models) to avoid publication bias.

Regulatory Approval: Obtain IACUC or equivalent approvals before initiating experiments. Reference ethical guidelines (e.g., NIH Office of Laboratory Animal Welfare) in methods sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.